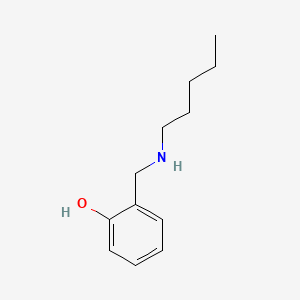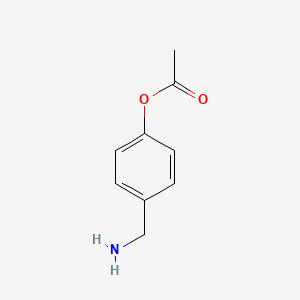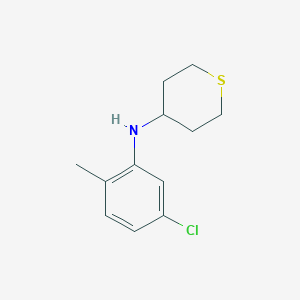![molecular formula C8H14N4 B13274630 3-[(2H-1,2,3-Triazol-2-yl)methyl]piperidine](/img/structure/B13274630.png)
3-[(2H-1,2,3-Triazol-2-yl)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2H-1,2,3-Triazol-2-yl)methyl]piperidine is a heterocyclic compound that features a piperidine ring substituted with a triazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both piperidine and triazole rings endows the molecule with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction is highly efficient and regioselective, often yielding the desired 1,2,3-triazole derivatives in high purity and yield. The reaction conditions usually involve the use of copper(I) catalysts, such as copper(I) iodide, in the presence of a base like sodium ascorbate .
Industrial Production Methods
On an industrial scale, the production of 3-[(2H-1,2,3-Triazol-2-yl)methyl]piperidine may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-[(2H-1,2,3-Triazol-2-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the piperidine moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
3-[(2H-1,2,3-Triazol-2-yl)methyl]piperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-[(2H-1,2,3-Triazol-2-yl)methyl]piperidine involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with amino acids in the active sites of enzymes or receptors. This interaction can modulate the activity of these proteins, leading to the desired biological effects . The piperidine ring may also contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A simpler analog that lacks the piperidine ring but shares the triazole moiety.
Piperidine: A basic structure without the triazole substitution.
1,2,4-Triazole: Another triazole isomer with different nitrogen atom positions.
Uniqueness
3-[(2H-1,2,3-Triazol-2-yl)methyl]piperidine is unique due to the combination of the piperidine and triazole rings, which provides a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from simpler analogs .
Properties
Molecular Formula |
C8H14N4 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-(triazol-2-ylmethyl)piperidine |
InChI |
InChI=1S/C8H14N4/c1-2-8(6-9-3-1)7-12-10-4-5-11-12/h4-5,8-9H,1-3,6-7H2 |
InChI Key |
PAHAGNVNAJBUTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CN2N=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Methylpyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13274550.png)
![N-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B13274551.png)

![1-[4-(Trifluoromethoxy)phenyl]ethane-1-sulfonyl chloride](/img/structure/B13274569.png)



![3-{[(Pentan-3-yl)amino]methyl}benzonitrile](/img/structure/B13274582.png)
![(2-Methoxyethyl)[1-(4-methoxyphenyl)ethyl]amine](/img/structure/B13274586.png)





